SiR-Hoechst
Description
Significance of Live-Cell Chromatin Imaging in Modern Biological Investigations
Live-cell imaging is a cornerstone of modern biology, allowing researchers to study the dynamic processes within living cells in real time. wikipedia.org Visualizing chromatin—the complex of DNA and proteins within the nucleus—is particularly crucial for understanding fundamental cellular functions. oup.comnih.govresearchgate.net These include cell division, DNA replication and repair, gene expression, and the spatial organization of the genome. nih.govresearchgate.net The ability to track these events as they happen provides invaluable insights into both normal cellular behavior and the dysregulation that occurs in diseases like cancer. baseclick.euresearchgate.net
The advancement of high-resolution microscopy techniques has further underscored the need for sophisticated tools to label and track chromatin dynamics. oup.comfrontiersin.org These methods enable the visualization of fine structures within the nucleus, offering a more detailed picture of how the genome is organized and functions. oup.comfrontiersin.org
Historical Context and Evolution of DNA Probes for Live-Cell Microscopy: A Research Trajectory
The journey to develop effective DNA probes for live-cell imaging has been a long one. Early methods often relied on fluorescently tagged proteins, such as histone H2B, to visualize chromatin. oup.com While useful, these techniques can be complex and time-consuming. nih.govlife-science-alliance.org
Small molecule DNA stains offered a simpler alternative. Among the most popular are the Hoechst dyes, developed in the 1970s. mdpi.com These dyes, including Hoechst 33258 and Hoechst 33342, bind specifically to the minor groove of DNA, particularly in AT-rich regions, and exhibit a significant increase in fluorescence upon binding. mdpi.com Their cell permeability made them suitable for staining the DNA of both living and fixed cells. mdpi.com
However, traditional Hoechst dyes have limitations. Their excitation in the ultraviolet (UV) or blue light spectrum can be harmful to cells, a phenomenon known as phototoxicity. sciencedaily.comcytoskeleton.com This damage can alter normal cellular processes and even lead to cell death, making long-term imaging challenging. sciencedaily.comnih.gov This spurred the development of probes that operate in the far-red region of the light spectrum, which is less energetic and therefore less damaging to cells. sciencedaily.com
Genesis of this compound: A Far-Red Fluorogenic Probe for Advanced DNA Staining in Living Systems
Recognizing the need for a less toxic and more effective DNA stain for live-cell imaging, researchers developed this compound. nih.gov This innovative probe was created by conjugating a Hoechst molecule to silicon-rhodamine (SiR), a far-red fluorophore. mdpi.com The result is a compound that retains the DNA-targeting ability of Hoechst while shifting its fluorescence to the far-red spectrum. nih.govrsc.org
This compound was synthesized with the goal of overcoming the key drawbacks of its predecessors. nih.gov Its far-red excitation and emission properties significantly reduce phototoxicity, enabling researchers to perform long-term imaging studies without harming the cells. sciencedaily.comnih.gov Furthermore, this compound is a fluorogenic probe, meaning its fluorescence dramatically increases upon binding to DNA. nih.govbiorxiv.org This property ensures a high signal-to-noise ratio, providing clear and specific staining of the nucleus with minimal background fluorescence. nih.govlubio.ch
The development of this compound marked a significant advancement in live-cell imaging. nih.govlife-science-alliance.org It provides a tool that is not only compatible with standard and super-resolution microscopy techniques like STED but is also gentle enough for delicate, long-term observations of cellular dynamics. mdpi.comnih.govrsc.org
| Feature | Description |
| Probe Type | Far-red fluorogenic DNA stain |
| Composition | Hoechst molecule conjugated to silicon-rhodamine (SiR) mdpi.com |
| Mechanism | Binds to the minor groove of DNA sciencedaily.com |
| Excitation/Emission | Far-red spectrum nih.gov |
| Key Advantage | Minimal phototoxicity, allowing for long-term live-cell imaging sciencedaily.comnih.gov |
| Fluorogenic Property | Fluorescence increases significantly upon binding to DNA, providing a high signal-to-noise ratio nih.govbiorxiv.org |
Properties
Molecular Formula |
C56H59N9O4Si |
|---|---|
Molecular Weight |
950.2 g/mol |
IUPAC Name |
2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[4-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butylcarbamoyl]benzoate |
InChI |
InChI=1S/C56H59N9O4Si/c1-62(2)38-14-20-43-50(33-38)70(6,7)51-34-39(63(3)4)15-21-44(51)52(43)45-30-37(12-19-42(45)56(67)68)55(66)57-24-8-9-29-69-41-17-10-35(11-18-41)53-58-46-22-13-36(31-48(46)60-53)54-59-47-23-16-40(32-49(47)61-54)65-27-25-64(5)26-28-65/h10-23,30-34H,8-9,24-29H2,1-7H3,(H3-,57,58,59,60,61,66,67,68) |
InChI Key |
VTXFVJRSJCSFQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9[Si](C1=C8C=CC(=C1)N(C)C)(C)C |
Origin of Product |
United States |
Mechanistic Insights into Sir Hoechst Interaction with Chromatin in Live Cells
Elucidation of DNA Binding Modes: Minor Groove Recognition and AT-Rich Region Specificity
SiR-Hoechst, a far-red fluorescent probe, is designed for the specific labeling of nuclear DNA in living cells. tebubio.comspirochrome.com Its mechanism of action is rooted in the well-established DNA binding properties of its bisbenzimide (Hoechst) moiety. cytoskeleton.com This component of the molecule facilitates a non-intercalating interaction with the DNA double helix, specifically targeting the minor groove. coconote.appresearchgate.net This binding preference is further characterized by a high specificity for adenine-thymine (AT)-rich sequences. coconote.app The selective binding to AT-rich regions in the minor groove is a hallmark of the Hoechst family of dyes and is retained in the this compound conjugate. researchgate.netmdpi.com This specific binding mode ensures that the fluorescent signal from this compound is localized to the chromatin within the nucleus. tebubio.com
The interaction between the Hoechst portion of the probe and the DNA minor groove is the primary determinant of its localization. mdpi.com Docking experiments and in vitro binding assays have confirmed that this mode of binding is the predominant one for this compound and its derivatives. mdpi.comnih.gov This targeted binding is crucial for its function as a high-fidelity DNA stain in complex biological environments.
Characterization of Fluorogenic Properties and Activation Mechanisms of this compound in Cellular Milieu
A key feature of this compound is its fluorogenic nature, meaning its fluorescence is significantly enhanced upon binding to its target, DNA. tebubio.comspirochrome.com In its unbound state in an aqueous environment, the silicon-rhodamine (SiR) component of the probe predominantly exists in a non-fluorescent, spirocyclic form. mdpi.commdpi.com This spirolactone structure is in equilibrium with a fluorescent, open zwitterionic form. mdpi.com
Upon binding of the Hoechst moiety to the DNA minor groove, this equilibrium shifts dramatically towards the fluorescent zwitterionic state. mdpi.com This conformational change is the primary mechanism behind the probe's fluorescence activation. The binding event effectively "turns on" the SiR fluorophore, leading to a substantial increase in fluorescence intensity. mdpi.com Reports indicate that the fluorescence of this compound can increase by approximately 50-fold upon binding to DNA. mdpi.comresearchgate.netrsc.org This significant enhancement in fluorescence provides a high signal-to-noise ratio, enabling clear visualization of nuclear DNA with minimal background fluorescence. tebubio.com
Furthermore, some advanced derivatives, such as 5-HMthis compound, exhibit an even greater fluorescence increase, up to 400-fold, due to a dual-quenching mechanism in the unbound state involving both spiroether formation and intramolecular quenching. rsc.org
Influence of Regioisomerism on Chromatin Interaction and Probe Performance in Research
The specific point of attachment of the SiR fluorophore to the Hoechst molecule, known as regioisomerism, has a profound impact on the probe's performance. mdpi.comresearchgate.net Studies comparing the 5'- and 6'-regioisomers of this compound and related rhodamine-Hoechst conjugates have revealed significant differences in their interaction with DNA and their effectiveness as cellular stains. mdpi.comnih.govresearchgate.net
Research has consistently shown that the 5'-regioisomer is superior to the 6'-regioisomer for nuclear staining. mdpi.comrsc.org The 5'-isomers typically yield a much brighter nuclear signal, in some cases up to 10-fold brighter than their 6'-counterparts. mdpi.comresearchgate.net This enhanced performance is attributed to a more favorable interaction with the DNA minor groove. mdpi.com Docking experiments suggest that while 5'-regioisomers predominantly bind to the minor groove, 6'-regioisomers can also interact with the major groove, resulting in a dimmer complex. mdpi.commdpi.comnih.gov
This difference in binding mode also affects the binding affinity and stoichiometry. The 5'-isomers generally exhibit a single-mode binding to DNA, whereas many 6'-isomers show a more complex, dual-mode binding pattern. nih.govresearchgate.net This can lead to the formation of a less fluorescent complex at higher DNA concentrations for the 6'-isomers. researchgate.net Consequently, the 5'-regioisomers not only provide brighter staining but also tend to have lower cytotoxicity, making them more suitable for long-term live-cell imaging. nih.govresearchgate.net
Comparative Analysis of DNA Binding Affinity with Preceding Hoechst Derivatives
The conjugation of the bulky SiR fluorophore to the Hoechst moiety alters its DNA binding affinity compared to the parent Hoechst dyes. The binding affinity of this compound to DNA is reported to be significantly lower than that of Hoechst 33342. mdpi.comresearchgate.net Specifically, the dissociation constant (Kd) of this compound for DNA is approximately 1,000-fold higher than that of Hoechst 33342, indicating a weaker binding. researchgate.net
However, this reduced affinity is still sufficient for effective DNA staining in live cells and is in line with that of other bisbenzimide derivatives. researchgate.net This lower binding affinity contributes to the minimal cytotoxicity of this compound, as it is less likely to interfere with DNA replication and transcription processes compared to the high-affinity parent compound. mdpi.com
Derivatives of this compound have been developed with optimized linkers and regioisomerism to fine-tune the binding affinity. For instance, shortening the linker between the SiR and Hoechst components in some derivatives has been shown to increase the affinity for DNA. rsc.org The 5-HMthis compound derivative, for example, has a Kd of 3.5 ± 0.3 μM. rsc.org In contrast, other Hoechst conjugates, such as hoeFL and hoeTMR, also exhibit lower affinities than the parent Hoechst dye, with Kd values in the micromolar range. mdpi.com
| Compound | Dissociation Constant (Kd) |
| Hoechst 33342 | 1–10 nM researchgate.net |
| This compound | ~8.4 μM researchgate.net |
| 5-HMthis compound | 3.5 ± 0.3 μM rsc.org |
| hoeFL | 2.5 µM mdpi.com |
| hoeTMR | 1.8 µM mdpi.com |
| Hoechst-IR | 0.2 nM mdpi.com |
| HoeBDP | 28 nM |
This table presents a comparison of the DNA binding affinities for this compound and various other Hoechst derivatives.
Specificity Profile: Discrimination Against Double-Stranded RNA in Biological Samples
This compound demonstrates a high degree of specificity for double-stranded DNA (dsDNA) over double-stranded RNA (dsRNA). researchgate.net This selectivity is a critical attribute for a DNA-specific probe, as it ensures that the fluorescent signal originates exclusively from the chromatin and not from other nucleic acids within the cell.
In vitro titration experiments have shown that this compound has no detectable affinity for dsRNA. researchgate.net This high specificity is inherited from the Hoechst 33258 and 33342 parent molecules, which are known to bind preferentially to the minor groove of dsDNA and show very weak or no binding to RNA. This discriminatory ability is essential for accurately visualizing DNA structures and dynamics within the complex environment of a living cell, which contains a high abundance of various RNA species. The lack of interaction with RNA ensures a low background signal from the cytoplasm and nucleolus, where RNA is prevalent. researchgate.net
Advanced Methodologies Employing Sir Hoechst for Live Cell Imaging Research
Integration with Super-Resolution Microscopy Techniques for Enhanced Chromatin Visualization
SiR-Hoechst has proven to be an invaluable tool for super-resolution microscopy, allowing researchers to overcome the diffraction limit of conventional light microscopy and visualize chromatin structures at the nanoscale. nih.govnih.gov Its compatibility with techniques like Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM) has opened new avenues for studying the intricate architecture of the nucleus in living cells. spirochrome.comtebubio.com
Stimulated Emission Depletion (STED) Microscopy Applications
This compound is particularly well-suited for STED microscopy due to its far-red excitation and emission spectra, which minimize phototoxicity and sample autofluorescence. spirochrome.com This compatibility allows for the imaging of chromatin structures with a resolution significantly below 100 nm in living cells. nih.govmdpi.com Researchers have successfully used this compound with STED to visualize the fine details of chromatin organization, including the distinction between heterochromatin and euchromatin. rsc.orgresearchgate.net For instance, in live HeLa cells stained with this compound, STED nanoscopy has revealed intricate chromatin networks and heterochromatin exclusion zones. researchgate.netunige.ch The probe's ability to provide high-contrast images in STED microscopy is attributed to its fluorogenic nature, where its fluorescence intensity increases approximately 50-fold upon binding to DNA. unige.chmdpi.comnih.gov This property, combined with the use of a standard 775 nm STED laser, makes this compound a superior choice compared to other far-red DNA dyes that either produce high background signals or are more toxic. unige.chmdpi.com
A modified version, 5-HMthis compound, has demonstrated even greater potential for 3D STED nanoscopy, enabling the localization of the probe to heterochromatin regions at the nuclear periphery. rsc.org The development of such probes underscores the continuous effort to refine tools for observing directly labeled DNA dynamics at the nanoscale in living cells. rsc.org
Structured Illumination Microscopy (SIM) Applications
This compound is also compatible with Structured Illumination Microscopy (SIM), another super-resolution technique that provides a two-fold increase in spatial resolution compared to conventional wide-field microscopy. nih.govtebubio.comresearchgate.net SIM is particularly advantageous for multi-color live-cell experiments. nih.gov The use of this compound in SIM allows for the evaluation of the spatial distribution of chromatin organization on the 100 nm length scale. nih.govresearchgate.net This enables the study of DNA-associated protein complexes and their role in processes like DNA loop stability and repair. nih.govresearchgate.net The combination of this compound with SIM offers a powerful approach for investigating the dynamic architecture of chromatin in living cells with enhanced resolution. tebubio.comcytoskeleton.com
Application in Confocal and Wide-Field Microscopy for Dynamic Cellular Process Monitoring
Beyond super-resolution, this compound is widely used with conventional imaging modalities like confocal and wide-field microscopy to monitor dynamic cellular events over extended periods. tebubio.comresearchgate.net Its high specificity for DNA and low background signal make it an excellent nuclear stain for live-cell imaging. tebubio.com
Time-Lapse Imaging for Elucidating Dynamic Nuclear Events
The minimal toxicity of this compound at appropriate concentrations allows for long-term time-lapse imaging of sensitive cellular processes such as mitosis and cell division. mdpi.comresearchgate.net Researchers have successfully used this compound to track chromosome dynamics throughout the cell cycle in various cell lines, including HeLa cells and human primary fibroblasts. unige.chresearchgate.net For example, 3D confocal time-lapse microscopy with this compound has been used to measure mitotic duration and observe chromosome segregation in detail. unige.ch
However, it is crucial to note that some studies have reported that this compound can induce DNA damage responses and affect cell cycle progression, particularly at higher concentrations. nih.govnih.govnih.govscience.gov Therefore, careful optimization of the probe concentration is essential to minimize any potential artifacts and ensure the physiological relevance of the observed dynamic events. nih.govscience.gov Despite these considerations, this compound remains a valuable tool for studying nuclear dynamics, offering significant advantages over traditional UV-excitable dyes like Hoechst 33342. nih.govnih.gov
Three-Dimensional (3D) Reconstruction and Analysis of Nuclear Structures
The bright and specific nuclear staining provided by this compound facilitates the acquisition of high-quality Z-stacks in confocal microscopy, which can then be used for the 3D reconstruction of nuclear structures. researchgate.net This capability is essential for understanding the complex spatial organization of chromatin within the nucleus. For instance, 3D reconstructions have been used to visualize the distribution of chromatin and its relationship with other nuclear components. nih.gov The ability to generate detailed 3D models of the nucleus in living cells provides valuable insights into the structural basis of nuclear function.
Implementation in Fluorescence Lifetime Imaging Microscopy (FLIM) for Chromatin Compaction Studies
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, providing information about the local microenvironment of a fluorophore. When used with this compound (also referred to as SiR-DNA in this context), FLIM has emerged as a novel method to quantitatively assess chromatin compaction in live cells. ucl.ac.ukbiorxiv.orgbiorxiv.org
Strategies for Multi-Channel Live-Cell Imaging with this compound and Other Probes
The spectral properties of this compound, with an excitation maximum at 652 nm and emission in the far-red spectrum, make it highly compatible with a wide array of other fluorescent probes for multi-channel live-cell imaging. spirochrome.com This allows for the simultaneous visualization of multiple cellular structures and processes, providing a more comprehensive understanding of cellular function.
A key advantage of this compound is its spectral separation from commonly used green and red fluorescent proteins, such as GFP and mCherry. spirochrome.comcytoskeleton.com This minimizes spectral overlap and bleed-through, which are common challenges in multi-color imaging. For instance, researchers have successfully used this compound in combination with H2B-mCherry to track chromatin and with mCherry-α-tubulin to observe spindle dynamics during mitosis. nih.gov This compatibility allows for the detailed study of nuclear events in the context of the broader cellular architecture.
Furthermore, this compound can be used alongside other SiR-based probes that target different subcellular components. For example, it has been used with SiR-lysosome to visualize the spatial relationship between the nucleus and lysosomes. cytoskeleton.com The development of SiR700-based probes, which have a spectral shift of about 50 nm compared to the original SiR probes, further expands the possibilities for dual-color imaging in the far-red spectrum. lubio.chacs.org This allows for the simultaneous imaging of two distinct targets with minimal crosstalk, such as F-actin with SiR700-actin and microtubules with SiR-tubulin. acs.org
In addition to fluorescent proteins and other SiR probes, this compound can be effectively combined with other classes of fluorescent dyes. For example, it has been used in conjunction with MitoTracker Orange to simultaneously visualize the nucleus and mitochondria. mdpi.com The ability to combine this compound with a variety of other probes in multi-channel experiments provides researchers with a powerful toolkit for investigating complex cellular processes in living cells.
Table 1: Examples of Probes Used in Multi-Channel Imaging with this compound
| Probe Name | Target | Emission Color | Reference |
| H2B-mCherry | Histone 2B (Chromatin) | Red | nih.gov |
| mCherry-α-tubulin | α-tubulin (Microtubules) | Red | nih.gov |
| SiR-lysosome | Lysosomes | Far-Red | cytoskeleton.com |
| SiR700-actin | F-actin | Far-Red | acs.org |
| SiR-tubulin | Microtubules | Far-Red | acs.org |
| MitoTracker Orange | Mitochondria | Orange | mdpi.com |
| GFP | Various proteins | Green | spirochrome.comcytoskeleton.com |
Automated Image Analysis and High-Content Screening Methodologies for Quantitative Research
The application of this compound extends into high-content screening (HCS) and automated image analysis, facilitating large-scale quantitative studies of cellular processes. assay.worksfluorofinder.com HCS platforms combine automated microscopy with sophisticated image analysis software to extract multiparametric data from thousands of cells, enabling the identification of subtle phenotypic changes. fluorofinder.com
In HCS assays, this compound serves as a reliable nuclear marker for cell segmentation, which is the foundational step for single-cell analysis. researchgate.net Automated image analysis pipelines can use the this compound signal to identify individual nuclei, allowing for the accurate measurement of various cellular features on a per-cell basis. researchgate.netoup.com For example, a KNIME workflow has been developed to automate the analysis of nucleolar-nucleoplasmic protein shuttling, using the this compound channel for nuclear segmentation and an mCherry-tagged protein for nucleolar segmentation. oup.comresearchgate.net
The quantitative data derived from these automated analyses can be extensive. Parameters such as nuclear size, shape, and intensity, as well as the intensity and localization of other fluorescently labeled proteins within or around the nucleus, can be measured across large cell populations. oup.comtandfonline.com This high-throughput data acquisition allows for robust statistical analysis and the identification of dose-dependent or time-dependent effects of various treatments. nih.gov
For instance, automated analysis has been used to quantify the effects of this compound on cell cycle progression by measuring the rate of mitotic entry and the duration of mitosis in large numbers of cells. nih.gov Similarly, the intensity of this compound staining itself can be quantified automatically to assess probe uptake and retention over time. oup.com The integration of this compound with automated image analysis and HCS provides a powerful approach for conducting quantitative and objective research in live-cell imaging.
Methodological Considerations for Modulating Probe Retention: Efflux Pump Inhibition Strategies
A critical factor in the successful application of this compound and other fluorescent probes for long-term live-cell imaging is ensuring adequate intracellular retention. Many cell types express efflux pumps, such as P-glycoprotein (P-gp), which can actively transport fluorescent probes out of the cell, leading to a decrease in signal over time. researchgate.net To counteract this, inhibitors of these efflux pumps are often co-incubated with the probe.
Verapamil (B1683045) is a widely used and effective inhibitor of P-gp and other ABC transporters. science.govjwatch.org By blocking the activity of these pumps, verapamil increases the intracellular concentration and retention of this compound, resulting in a brighter and more stable fluorescent signal. oup.com This is particularly important for long-term imaging experiments where a consistent signal is necessary to track cellular processes over extended periods. For example, studies monitoring protein shuttling dynamics have used verapamil to ensure stable nuclear staining with this compound for the duration of the experiment. oup.com
Cyclosporin A is another well-known efflux pump inhibitor that has been shown to modulate the activity of P-gp. researchgate.netmdpi.com While effective, the use of first-generation inhibitors like verapamil and cyclosporine A requires careful consideration, as they can have off-target effects. researchgate.netmdpi.com
The choice of efflux pump inhibitor and its concentration should be optimized for the specific cell type and experimental conditions to maximize probe retention while minimizing potential artifacts. The development of newer generations of more specific and potent efflux pump inhibitors, such as tariquidar (B1662512) and zosuquidar, may offer improved strategies for enhancing the performance of fluorescent probes in challenging cell lines. researchgate.net
Table 2: Common Efflux Pump Inhibitors Used with Fluorescent Probes
| Inhibitor | Target Pump(s) | Generation | Reference |
| Verapamil | P-glycoprotein (P-gp), other ABC transporters | First | researchgate.netscience.gov |
| Cyclosporin A | P-glycoprotein (P-gp) | First | researchgate.netmdpi.com |
| Tariquidar | P-glycoprotein (P-gp) | Third | researchgate.net |
| Zosuquidar | P-glycoprotein (P-gp) | Third | researchgate.net |
Compound Names Mentioned in this Article
Research Applications of Sir Hoechst in Elucidating Chromatin Dynamics and Nuclear Processes
Interrogation of Cell Cycle Progression and Phases in Living Cellsnih.govnih.govncl.ac.uknih.gov
SiR-Hoechst has been instrumental in the real-time visualization of cell cycle progression in living cells. nih.gov However, research has also highlighted that the dye itself can interfere with the processes under observation, inducing DNA damage responses and impairing cell cycle progression. nih.govncl.ac.ukdundee.ac.uk Studies have shown that at concentrations well below 1 µM, this compound can induce a G2 arrest. nih.govncl.ac.uknih.govresearchgate.net This effect is important for researchers to consider when designing experiments and interpreting data. For instance, in RPE1 and U2OS cell lines, the presence of 1 µM this compound led to a decrease of over 40% in the number of cells entering mitosis during live imaging. nih.govresearchgate.net This delay is concentration-dependent, with noticeable declines in mitotic entry even at concentrations of 0.5 and 0.25 µM. nih.govresearchgate.net
| Cell Line | This compound Concentration (µM) | Effect on Mitotic Entry |
|---|---|---|
| RPE1 | 1 | >40% decrease |
| U2OS | 1 | >40% decrease |
| RPE1 | 0.5 | Observable decline |
| RPE1 | 0.25 | Observable decline |
This compound is frequently used to visualize chromosomes during mitosis. nih.govnih.gov However, comprehensive analysis has revealed that the dye can induce significant mitotic abnormalities. nih.gov A notable effect is the induction of non-centromeric chromosome entanglement, which severely impairs the segregation of sister chromatids during anaphase. nih.govnih.gov This entanglement leads to the formation of severe chromatin bridges (SCBs) during mitosis. nih.gov
The incidence of these anaphase bridges is dose- and time-dependent. nih.gov Research in four human cell lines (RPE-1, DLD-1, U2OS, and HeLa) demonstrated a substantial increase in SCBs with higher concentrations of this compound. nih.gov For example, in RPE-1 cells treated for 2 hours, the prevalence of SCBs increased from approximately 16% at 20 nM to over 73% at 500 nM. nih.gov Furthermore, these this compound-induced SCBs have been shown to strongly impair anaphase spindle elongation. nih.govlife-science-alliance.org In RPE-1 cells, the velocity of spindle elongation was reduced from 1.64 µm/min in control cells to 0.44 µm/min in this compound-treated cells. nih.gov Similarly, in U2OS cells, the velocity decreased from 1.25 µm/min to 0.23 µm/min. nih.gov
| Cell Line | Treatment | Spindle Elongation Velocity (µm/min) |
|---|---|---|
| RPE-1 | Control | 1.64 ± 0.41 |
| RPE-1 | This compound | 0.44 ± 0.34 |
| U2OS | Control | 1.25 ± 0.29 |
| U2OS | This compound | 0.23 ± 0.20 |
The finding that this compound can induce DNA damage and cell cycle arrest has, paradoxically, made it a subject of study for understanding these very processes. nih.govncl.ac.uk Research has shown that this compound can trigger DNA damage responses, as indicated by the induction of γH2AX foci, a marker for DNA double-strand breaks. nih.govnih.govresearchgate.net This effect is observable even at concentrations below 1 µM. nih.govncl.ac.uk The resulting G2 arrest is a classic checkpoint response to DNA damage, preventing cells with compromised genomes from entering mitosis. nih.govnih.gov
The dose-dependent nature of these effects allows researchers to titrate the level of induced stress. nih.gov For example, treatment of RPE1 cells with 1 µM this compound for 20 hours resulted in a significant increase in the percentage of G2 cells with nuclear Cyclin B1 (27%) compared to control cells (5%). nih.gov This demonstrates the activation of a G2 checkpoint. nih.gov These findings underscore the importance of using the lowest practicable concentration of this compound to minimize perturbations to the cell cycle while still achieving adequate visualization. nih.govdundee.ac.uknih.gov The dye's impact on chromosome segregation, leading to DNA damage that is passed on to the subsequent cell cycle, highlights its potential use in models studying genome integrity and the consequences of mitotic errors. nih.govnih.gov
Investigation of Chromatin Organization and Nuclear Architecturenih.govlife-science-alliance.orgbiorxiv.orgbiorxiv.org
This compound has proven valuable in studies of higher-order chromatin structure and the spatial organization of the nucleus. life-science-alliance.orgbiorxiv.org Its ability to stain DNA in living cells with minimal toxicity at low concentrations and its far-red excitation spectrum make it suitable for long-term imaging of chromatin dynamics. nih.govsigmaaldrich.com
The study of nuclear architecture includes understanding the interface between chromatin and the nuclear envelope, particularly around nuclear pore complexes (NPCs). Heterochromatin is often located near the nuclear membrane but is excluded from the immediate vicinity of NPCs, creating "heterochromatin exclusion zones". nih.gov Super-resolution microscopy techniques, such as STED nanoscopy, combined with this compound staining, have enabled the visualization of these zones with high resolution in living cells. nih.gov This has allowed for the estimation of the diameter of these exclusion zones in the nuclear pore region to be approximately 155 nm in living cells. nih.gov The ability to visualize these structures in real-time opens up possibilities for studying their dynamics and the factors that regulate their formation and maintenance.
In studies investigating the dynamic movement of proteins between the nucleolus and the nucleoplasm, this compound is used as a reliable nuclear stain for automated image analysis. nih.gov In a high-content microscopy workflow designed to monitor this shuttling, this compound staining is used for the crucial first step of segmenting the nuclei. nih.gov This allows for the precise definition of nuclear boundaries, which is essential for subsequently identifying and measuring fluorescence intensity changes in the nucleoplasmic and nucleolar compartments. nih.gov For example, in a study of PARP1 shuttling upon oxidative stress, this compound was used to identify individual nuclei in HeLa cells, enabling the quantification of PARP1-eGFP movement from the nucleolus to the nucleoplasm. nih.gov The use of a far-red dye like this compound is advantageous as it minimizes spectral overlap with commonly used green and red fluorescent proteins (e.g., eGFP, mCherry) that are fused to the proteins of interest. nih.gov
Visualization and Quantification of Chromatin Compaction States
The silicon-rhodamine conjugate of Hoechst, this compound (also known as SiR-DNA), has emerged as a valuable tool for visualizing and quantifying the global compaction state of chromatin in both live and fixed cells. biorxiv.orgbiorxiv.org This method circumvents the need for genetic modification and provides a robust measure of nuclear architecture. biorxiv.orgimperial.ac.uk The principle behind this application lies in the measurement of the fluorescence lifetime of this compound, which is the average time the fluorophore spends in an excited state following excitation. biorxiv.org This lifetime is highly sensitive to the molecular microenvironment of the fluorophore. biorxiv.org
When this compound binds to DNA, its fluorescence lifetime changes in response to the degree of chromatin compaction. Specifically, treatments that induce chromatin decompaction, such as the use of histone deacetylase (HDAC) inhibitors like Trichostatin A, result in an increase in the this compound fluorescence lifetime. biorxiv.orgbiorxiv.orgresearchgate.net Conversely, conditions that promote chromatin compaction, such as ATP starvation, lead to a decrease in its fluorescence lifetime. biorxiv.orgbiorxiv.orgresearchgate.net This relationship allows researchers to quantitatively assess changes in chromatin states.
This technique, known as SiR-DNA Fluorescence Lifetime Imaging (FLIM), has been validated in various cell lines, including human fibroblasts and neuroblastoma cells. biorxiv.org Studies have successfully used SiR-DNA FLIM to observe chromatin compaction during the differentiation of epithelial cells in fixed tissue sections and to identify local decompaction foci that may represent transcription factories. biorxiv.orgimperial.ac.uk Furthermore, it has been applied to study chromatin decompaction as embryonic stem cells transition out of their naïve pluripotent state. biorxiv.org The method provides excellent sensitivity and can be applied to any cell type that can be stained with the dye. biorxiv.org
Table 1: this compound Fluorescence Lifetime Changes with Chromatin State This table is interactive. You can sort and filter the data.
| Treatment | Effect on Chromatin | Observed Change in this compound Fluorescence Lifetime | Cell Type Example |
|---|---|---|---|
| Trichostatin A (HDAC inhibitor) | Decompaction | Increase | Human Fibroblasts |
| ATP Starvation (NaN3 + 2-DG) | Compaction | Decrease | Human Fibroblasts |
| Differentiation | Compaction | Decrease | Oesophagus Epithelium |
| Transition from Naïve Pluripotency | Decompaction | Increase | Embryonic Stem Cells |
Applications Across Diverse Biological Systems in Academic Research
This compound has been widely adopted in academic research and used in more than 300 research articles covering a range of topics from mitosis and chromatin biology to cancer research. researchgate.netnih.govnih.gov Its far-red excitation spectrum is a key advantage, as it minimizes phototoxicity compared to UV-excited dyes like the parent Hoechst compounds. nih.gov
This compound has been extensively applied in a variety of common mammalian cell line models to study fundamental cellular processes.
HeLa and U2OS cells: These cancer cell lines have been used in studies that both highlight the utility and the drawbacks of this compound. It has been used for 3D confocal time-lapse microscopy to visualize mitosis and for super-resolution STED nanoscopy to reveal chromatin structures. nih.gov However, these cell lines were also central to studies demonstrating the dye's induction of severe chromatin bridges, DNA damage, and γH2AX foci formation. nih.govnih.gov In U2OS cells, this compound was also shown to cause a G2 cell cycle delay. researchgate.netnih.gov
RPE-1 cells: This non-transformed human retinal pigment epithelial cell line is frequently used in cell cycle studies. Research using RPE-1 cells has been crucial in demonstrating that this compound induces a substantial G2 delay and DNA damage, even at sub-micromolar concentrations. researchgate.netnih.gov Like the cancer cell lines, RPE-1 cells also exhibit this compound-induced chromosome entanglement and anaphase bridges during mitosis. nih.govnih.gov
DLD-1 cells: This colorectal adenocarcinoma cell line was part of the comprehensive analysis that identified the dose- and time-dependent induction of severe chromatin bridges by this compound during live-cell imaging. nih.govnih.govresearchgate.net
Human Fibroblasts: Primary human fibroblasts have been used to demonstrate the capabilities of this compound in live-cell STED nanoscopy, revealing chromatin structures with a resolution significantly below 100 nm. nih.gov Additionally, fibroblasts were used in studies developing the SiR-DNA FLIM technique to quantitatively measure chromatin compaction and decompaction. biorxiv.org
Table 2: Research Applications of this compound in Various Mammalian Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Type | Key Research Application / Finding | Citations |
|---|---|---|---|
| HeLa | Human Cervical Adenocarcinoma | Visualization of mitosis; STED nanoscopy of chromatin; Induction of anaphase bridges and DNA damage. | nih.gov, nih.gov, nih.gov |
| U2OS | Human Osteosarcoma | Study of mitotic defects (anaphase bridges); Induction of γH2AX foci; G2 cell cycle delay. | nih.gov, nih.gov, researchgate.net, nih.gov |
| RPE-1 | Human Retinal Pigment Epithelium | Analysis of chromosome entanglement; Induction of DNA damage; G2 cell cycle delay. | nih.gov, nih.gov, researchgate.net, nih.gov |
| DLD-1 | Human Colorectal Adenocarcinoma | Observation of dose- and time-dependent formation of severe chromatin bridges. | nih.gov, nih.gov, researchgate.net |
| Human Fibroblasts | Primary Human Cells | STED nanoscopy of chromatin structure; FLIM-based quantification of chromatin compaction. | biorxiv.org, nih.gov |
Stem Cell and Differentiation Studies
The study of chromatin dynamics is crucial for understanding the mechanisms of pluripotency and cellular differentiation. This compound, also known as SiR-DNA, has emerged as a key tool in this area, enabling the visualization and quantification of chromatin compaction in living embryonic stem cells (ESCs).
One significant application of this compound is in monitoring the changes in chromatin architecture as mouse embryonic stem cells transition from a naïve pluripotent state. Research has shown that the fluorescence lifetime of this compound can be used as a quantitative measure of chromatin compaction. In these studies, mouse ESCs are cultured under conditions that maintain pluripotency, and then differentiation is induced. By imaging the cells with this compound at various time points after the induction of differentiation, researchers can observe the progressive compaction of chromatin, a hallmark of cellular differentiation. This method provides a sensitive and accessible assay to monitor the "stem-ness" of a cell population.
The ability to perform these measurements in live cells is a major advantage over previous methods that required cell fixation, which can introduce artifacts and only provides a static snapshot of the cell population. With this compound, the dynamic process of chromatin reorganization during differentiation can be followed in real-time, offering deeper insights into the epigenetic regulation of cell fate.
| Cell Type | Experimental Approach | Key Finding | Reference |
|---|---|---|---|
| Mouse Embryonic Stem Cells (mESCs) | Live-cell imaging with this compound upon induction of differentiation. Measurement of this compound fluorescence lifetime. | Observed chromatin decompaction during the transition of embryonic stem cells out of their naïve pluripotent state. | researchgate.net |
Tissue-Specific Chromatin Analysis (e.g., Mouse Oesophagus Cryosections)
Beyond its use in cultured cells, this compound has proven to be effective for analyzing chromatin structure within the complex environment of tissues. A notable example is its application in the study of chromatin compaction in fixed cryosections of the mouse esophagus. This tissue provides an excellent model for studying differentiation, as it contains distinct layers of epithelial cells at different stages of maturation.
In these studies, thin cryosections of the mouse esophagus are stained with this compound. Subsequent imaging allows for the visualization of chromatin organization across the different epithelial layers. It has been observed that as epithelial cells differentiate and move from the basal layer to the more superficial layers, their chromatin becomes progressively more compact. This in-situ analysis confirms findings from cell culture and provides a more physiologically relevant context for understanding the role of chromatin architecture in tissue development and homeostasis.
Furthermore, the high resolution afforded by this compound staining can reveal local variations in chromatin compaction within individual nuclei, such as decompaction foci that may represent active sites of transcription, known as transcription factories.
| Tissue Type | Sample Preparation | Observation | Reference |
|---|---|---|---|
| Mouse Oesophagus | Fixed cryosections | Observed chromatin compaction in differentiating epithelial cells. | researchgate.net |
Advanced Development and Chemical Biology Research of Sir Hoechst Derivatives
Design Principles for Enhanced Probe Performance in Research
The rational design of SiR-Hoechst derivatives is centered on improving their performance in demanding live-cell imaging experiments. Key considerations include maximizing the signal-to-noise ratio, ensuring minimal perturbation of cellular processes, and expanding the palette for multicolor imaging.
Optimization of Fluorescence Brightness and Photostability for Quantitative Imaging
A primary goal in the development of this compound derivatives is to enhance their fluorescence brightness and photostability, which are critical for quantitative and long-term imaging studies. The inherent fluorogenic nature of SiR-based probes is a key design principle. The fluorescence of this compound increases approximately 50-fold upon binding to DNA. nih.govmdpi.com This is attributed to a shift in the equilibrium from a non-fluorescent spirolactone form to a fluorescent zwitterionic form upon binding to the minor groove of DNA. nih.govmdpi.com This mechanism ensures a high signal-to-noise ratio by minimizing the fluorescence of unbound probes.
Further optimization strategies focus on the chemical structure of the silicon-rhodamine (SiR) fluorophore itself. Modifications to the SiR core can lead to derivatives with intrinsically higher quantum yields and extinction coefficients, resulting in brighter probes. Additionally, enhancing the photostability of the fluorophore is crucial for time-lapse imaging and super-resolution microscopy techniques, which involve intense laser illumination. While specific chemical modifications to the this compound backbone for improved photostability are a subject of ongoing research, the general principles of fluorophore design, such as the introduction of rigidifying structural elements, are often employed.
Strategies for Reducing Non-Specific Interactions in Live-Cell Contexts
Minimizing non-specific binding is paramount for achieving high-contrast imaging and ensuring that the observed signal accurately reflects the target of interest. In the context of this compound, non-specific interactions can arise from the probe binding to other cellular components or being actively removed from the cell.
General strategies to reduce non-specific binding in fluorescence microscopy can also be applied. These include optimizing the probe concentration and incubation time, as well as adjusting the pH of the imaging medium. aatbio.comnicoyalife.com For instance, using the lowest effective concentration of the probe can help to minimize off-target effects. Additionally, surface modifications of the probe, such as the incorporation of polyethylene (B3416737) glycol (PEG) linkers, have been shown to reduce non-specific binding of other fluorescent probes like quantum dots and could be a potential strategy for this compound derivatives. nih.gov
Exploration of Novel this compound Scaffolds and Analogues
To expand the utility of this compound, researchers are exploring novel chemical scaffolds and creating analogues with distinct spectral properties and targeting capabilities.
Development of SiR700-Based Probes for Extended Far-Red Multicolor Imaging
A significant advancement in this area is the development of SiR700, a red-shifted analogue of the SiR fluorophore. acs.orgnih.gov Probes based on SiR700 have excitation and emission maxima that are shifted to longer wavelengths compared to the original SiR probes (approximately 690 nm and 715 nm, respectively). acs.orgnih.gov This spectral separation allows for two-color imaging in the far-red region when used in conjunction with SiR-based probes, minimizing spectral overlap and crosstalk.
A direct analogue of this compound, named SiR700-DNA, has been developed. acs.org This probe retains the cell permeability and fluorogenic properties of the original this compound but fluoresces at a longer wavelength. The availability of both this compound and SiR700-DNA enables researchers to simultaneously visualize DNA along with another cellular target labeled with a SiR-based probe, facilitating multicolor live-cell super-resolution microscopy. acs.org
Tailoring Probes for Specific Research Questions and Targets
The modular nature of this compound, consisting of a DNA-binding moiety (Hoechst) and a fluorescent reporter (SiR), allows for the adaptation of this design to target other cellular components. The "Hoechst tagging" strategy involves conjugating the Hoechst molecule to various fluorophores to direct them to the nucleus. mdpi.com This principle can be extended to target other nuclear components or even other organelles by replacing the Hoechst moiety with a different targeting ligand.
While specific examples of this compound being extensively modified to target structures other than DNA are still emerging, the underlying principle of conjugating a targeting molecule to a SiR fluorophore is well-established for other cellular targets like the cytoskeleton (SiR-actin and SiR-tubulin) and lysosomes (SiR-lysosome). acs.org This modular approach holds great promise for developing a new generation of SiR-based probes with tailored specificities to address a wide range of biological questions.
Structure-Activity Relationship Studies in this compound Design and Optimization
Understanding the relationship between the chemical structure of a probe and its performance is crucial for rational design and optimization. Structure-activity relationship (SAR) studies systematically investigate how modifications to a molecule's structure affect its properties, such as binding affinity, fluorescence, and cell permeability.
A pertinent example that sheds light on the principles applicable to this compound is the study of carboxyrhodamine-Hoechst 33258 conjugates. nih.gov This research revealed that a minimal change in the attachment point of the rhodamine dye to the Hoechst scaffold had a dramatic effect on the probe's properties. Specifically, probes with the dye attached at the 5'-position of the carboxyl group exhibited single-mode DNA binding, which translated into increased brightness and lower cytotoxicity compared to their 6'-carboxyl counterparts. nih.gov The 6'-isomers showed a more complex, dual-mode binding to DNA. nih.gov
Interactive Data Table: Properties of this compound and a Derivative
| Compound | Excitation Max (nm) | Emission Max (nm) | Fluorescence Increase on DNA Binding | Key Feature |
| This compound | 652 | 672 | ~50-fold | Far-red DNA stain for live-cell super-resolution microscopy. nih.gov |
| SiR700-DNA | ~690 | ~715 | Fluorogenic | Red-shifted analogue for multicolor imaging with SiR probes. acs.orgnih.gov |
Bio-Conjugation Strategies and Their Impact on Probe Functionality
A prevalent synthetic strategy for creating these probes consists of a multi-step process. nih.gov It typically begins with the alkylation of a precursor like Hoechst 33258, followed by the coupling of the resulting amine-functionalized Hoechst derivative to the N-hydroxysuccinimide (NHS) ester of a carboxylated SiR dye. nih.gov This approach provides a reliable method for amide bond formation, covalently tethering the fluorophore to the DNA-binding agent.
Detailed research into the chemical biology of these conjugates has revealed that seemingly minor structural changes, such as the position of the carboxyl group on the rhodamine dye used for conjugation, can lead to dramatic differences in the final probe's functionality. nih.gov This phenomenon, known as positional isomerism, is a key consideration in the rational design of advanced this compound derivatives. nih.govnih.gov
Impact of Positional Isomerism on Probe Properties
Studies comparing this compound derivatives synthesized from 5'-carboxy and 6'-carboxy SiR isomers have demonstrated significant variations in their interaction with DNA and their performance in live cells. nih.gov
DNA Binding Mode: Probes constructed with 6'-carboxyl dyes tend to exhibit a dual-mode binding to DNA. At higher concentrations, they can form a dimmer complex, which can complicate analysis. In contrast, probes using 5'-carboxyl dyes typically show a single-mode binding, which translates to more predictable behavior, increased brightness, and lower cytotoxicity. nih.gov
Fluorogenicity and Quantum Yield: The conjugation of the SiR fluorophore to the Hoechst moiety often leads to a significant decrease in the quantum yield of the free probe in solution. nih.gov This quenching is partly due to the aggregation of the lipophilic probes. nih.gov However, the primary mechanism for the probe's utility is its fluorogenic nature; the fluorescence intensity of this compound increases by approximately 50-fold upon binding to DNA. researchgate.netnih.gov This "turn-on" mechanism is attributed to a shift in the SiR moiety's equilibrium from a non-fluorescent, charge-neutral spirolactone form to a fluorescent, zwitterionic form, which is stabilized by the interaction of the Hoechst ligand with DNA. mdpi.comresearchgate.net The conjugation strategy must not impede this critical conformational change.
Cell Permeability: The cell permeability of rhodamine-based probes is enhanced by stabilizing the fluorophore in its hydrophobic spirolactone state. nih.gov The strategic placement of the amide bond resulting from conjugation can influence this equilibrium. For instance, the neighboring group effect, where an amide group is positioned next to a carboxyl group on the dye's benzene (B151609) ring, has been shown to dramatically increase cell permeability by favoring the spirolactone form. nih.gov This allows the probe to efficiently cross the cell membrane and accumulate at its target, enabling high-contrast imaging at low nanomolar concentrations. nih.gov
Spectroscopic Properties: The act of conjugation induces a bathochromic (red) shift in both the absorbance and emission maxima of the fluorophore compared to the unconjugated dye. nih.gov The magnitude of this shift can be influenced by the specific isomer used, affecting the probe's compatibility with different laser lines and filter sets in fluorescence microscopy.
The table below summarizes the differential impact of conjugation position on the properties of rhodamine-Hoechst probes, based on findings from comparative studies.
| Property | 5'-Carboxyl Dye Conjugate | 6'-Carboxyl Dye Conjugate | Impact on Functionality |
| DNA Binding | Single-mode binding | Dual-mode binding; forms dimmer complexes | Single-mode binding leads to increased brightness and lower cytotoxicity. nih.gov |
| Cell Permeability | Generally high | Can be lower; may require efflux pump inhibitors | Efficient staining at lower concentrations without additives. nih.gov |
| Cytotoxicity | Lower | Higher | Enables long-term live-cell imaging with minimal perturbation of the cell cycle. nih.gov |
| Brightness in Cells | Higher | Lower | Provides better signal-to-noise ratio for high-resolution imaging. nih.gov |
Comparative Methodological Analysis of Sir Hoechst in Research Contexts
Advantages Over Conventional Live-Cell DNA Stains for Academic Research
SiR-Hoechst, also known as SiR-DNA, represents a significant advancement in live-cell imaging, offering several distinct advantages over traditional DNA stains like Hoechst 33342. nih.gov These benefits have led to its widespread adoption in various research fields, including mitosis, chromatin biology, and cancer research. nih.govlife-science-alliance.org The core advantages stem from its unique chemical structure, which combines a DNA-targeting Hoechst bisbenzimide moiety with a silicon-rhodamine (SiR) fluorophore. mdpi.comnih.gov
A primary advantage of this compound is its excitation and emission profile in the far-red region of the spectrum, with an absorption maximum at approximately 652 nm and an emission maximum around 674 nm. researchgate.netspirochrome.comresearchgate.net This is a stark contrast to conventional DNA stains such as DAPI and Hoechst 33342, which require excitation with potentially damaging ultraviolet (UV) or blue light. nih.govabberior.rocksnih.govnih.gov
Illumination with high-energy, short-wavelength light can induce phototoxicity, leading to cellular stress, DNA damage, and apoptosis, which can confound the results of live-cell imaging experiments. nih.govnih.govphasefocus.com By shifting the excitation wavelength to the far-red, this compound significantly minimizes these phototoxic effects. researchgate.netrsc.org This spectral property also reduces autofluorescence from cellular components, thereby enhancing the signal-to-background ratio and improving image quality. rsc.org The reduced toxicity of this compound makes it particularly well-suited for long-term time-lapse microscopy, allowing researchers to observe cellular processes over extended periods with minimal perturbation to the sample. researchgate.netyoutube.com
The development of this compound has been a boon for advanced imaging, as conventional DNA stains are often incompatible with super-resolution microscopy techniques. researchgate.netabberior.rocksnih.govsigmaaldrich.com this compound is fully compatible with methods such as Stimulated Emission Depletion (STED) microscopy. mdpi.comrsc.org This compatibility allows for the visualization of DNA and chromatin structures at a resolution beyond the diffraction limit of conventional light microscopy, resolving details down to tens of nanometers. mdpi.comrsc.org The probe's properties enable the study of fine nuclear details and dynamic chromatin events in living cells, which was previously unachievable with older dyes. researchgate.netabberior.rocksnih.gov
This compound is a fluorogenic probe, meaning its fluorescence is intrinsically linked to its binding to the target molecule. mdpi.comspirochrome.com The proposed mechanism involves a shift in the silicon-rhodamine fluorophore's equilibrium from a non-fluorescent spirolactone form to a highly fluorescent zwitterionic state upon binding to the minor groove of DNA. mdpi.comresearchgate.net This process results in a significant increase in fluorescence intensity—up to 50-fold—when the probe is bound to DNA. mdpi.com
This fluorogenic property is highly advantageous for live-cell imaging as it ensures that only the bound probe contributes significantly to the fluorescent signal, resulting in a very low background from unbound molecules in the cytoplasm and culture medium. spirochrome.com This leads to high-contrast images without the need for washing steps, simplifying experimental workflows. rsc.org The probe maintains the high specificity for AT-rich regions in the DNA minor groove characteristic of its parent Hoechst molecule, ensuring precise labeling of nuclear DNA. researchgate.net
Identified Limitations and Considerations in Research Applications
Despite its advantages, this compound is not without its limitations, and researchers must consider several potential artifacts and perturbations in their experimental designs. nih.govresearchgate.netncl.ac.uk
A notable consideration for using this compound and its parent compound, Hoechst 33342, is their susceptibility to active removal from cells by multidrug resistance (MDR) efflux pumps. researchgate.net These transporters, such as ABCG2, are present in various cell types, particularly in stem cells and some cancer cell lines, and can actively extrude the dye from the cytoplasm. nih.gov This efflux can lead to heterogeneous or weak nuclear staining, making quantification difficult and potentially excluding certain cell populations from analysis. nih.gov To counteract this, researchers often co-incubate cells with an efflux pump inhibitor like verapamil (B1683045), which is included in some commercial SiR-DNA kits. spirochrome.comresearchgate.net
While designed for low toxicity, multiple studies have revealed that this compound can interfere with critical cellular processes, particularly mitosis, in a dose-, time-, and light-dependent manner. nih.govlife-science-alliance.org Even at nanomolar concentrations, the combination of this compound staining and light exposure during imaging can induce significant cellular defects. life-science-alliance.orgnih.gov
Key research findings have demonstrated that this compound can:
Induce DNA Damage: The probe can cause DNA damage responses and G2 phase cell cycle arrest, even at concentrations below 1 µM and in the absence of imaging. researchgate.netncl.ac.ukdundee.ac.uk
Impair Chromosome Segregation: A primary defect observed is the induction of non-centromeric chromosome entanglement. nih.govlife-science-alliance.orgnih.gov This entanglement leads to the formation of severe anaphase bridges and lagging chromosomes, which physically impede the separation of sister chromatids during anaphase. life-science-alliance.orgnih.govresearchgate.net
Disrupt Spindle Elongation: The presence of chromatin bridges caused by the dye can severely impair the elongation of the anaphase spindle. nih.gov Research in RPE-1 cells showed a reduction in spindle elongation velocity from 1.64 µm/min in control cells to 0.44 µm/min in SiR-DNA-treated cells. nih.gov
Compromise Genomic Integrity: The mitotic errors induced by this compound lead to DNA damage that is carried over into the subsequent cell cycle, posing a threat to the genomic integrity of the daughter cells. life-science-alliance.orgnih.gov
These findings urge caution, particularly when studying late mitotic events or DNA damage pathways, as the probe itself can induce the very phenomena being investigated. nih.govnih.gov
| Observed Effect of this compound on Mitosis | Cell Line(s) | Finding | Reference(s) |
| Chromosome Entanglement & Anaphase Bridges | RPE-1, DLD-1, HeLa, U2OS | Induces non-centromeric chromosome entanglement leading to severe chromatin bridges (SCBs) during anaphase in a dose-, time-, and light-dependent manner. | nih.gov, life-science-alliance.org, nih.gov |
| Impaired Spindle Elongation | RPE-1, U2OS | Spindle elongation velocity during anaphase was significantly reduced in the presence of the dye. | nih.gov |
| DNA Damage & Cell Cycle Arrest | RPE1, U2OS | Induces DNA damage responses (γH2AX foci) and G2 arrest at sub-micromolar concentrations. | researchgate.net, ncl.ac.uk |
| Increased Cell Area & Dry Mass | MDA-MB-231 | Labeled and irradiated cells exhibited increased median cell area and average dry mass over 24 hours, suggesting altered cell growth. | phasefocus.com |
Context-Dependent Variability in Performance Across Cell Lines and Imaging Conditions
The performance of this compound as a live-cell DNA stain is not uniform but varies significantly depending on the specific experimental context. This variability is observed across different cell lines and is also heavily influenced by the imaging conditions employed, including dye concentration, incubation time, and light exposure.
The utility and potential artifacts of this compound are highly cell-type-specific. Studies have revealed divergent responses in commonly used human cell lines such as HeLa, RPE-1, U2OS, and DLD-1. nih.gov A primary factor contributing to this variability is the activity of multidrug resistance (MDR) efflux pumps, which can actively remove the dye from the cytoplasm and nucleus, leading to weak or transient staining. nih.gov For instance, in U2OS and DLD-1 cells, effective staining with this compound requires the co-administration of an efflux pump inhibitor like verapamil to achieve adequate nuclear fluorescence. nih.gov In contrast, other cell lines may retain the dye more effectively without such interventions.
Beyond staining efficiency, the cytopathic effects of this compound also differ between cell lines. Research has shown that the probe can induce severe chromatin bridges (SCBs) during anaphase in a dose- and time-dependent manner. nih.gov The incidence of these bridges varies markedly among cell types, with HeLa cells appearing particularly susceptible. nih.gov For example, after a 2-hour incubation with 100 nM this compound, the rate of SCBs was approximately 72% in HeLa cells, compared to 59% in RPE-1, 45% in U2OS, and 42% in DLD-1 cells. nih.gov This suggests that cellular factors related to DNA repair, cell cycle checkpoints, and chromatin structure influence the response to the dye.
| Cell Line | Staining Characteristics | Observed Artifacts (at 100 nM, 2h incubation) | Reference |
|---|---|---|---|
| HeLa | Effective staining. | High incidence of severe chromatin bridges (~72%). | nih.gov |
| RPE-1 | Effective staining. | Moderate incidence of severe chromatin bridges (~59%). | nih.gov |
| U2OS | Requires efflux pump inhibitor (verapamil) for optimal staining. | Moderate incidence of severe chromatin bridges (~45%). | nih.gov |
| DLD-1 | Requires efflux pump inhibitor (verapamil) for optimal staining. | Moderate incidence of severe chromatin bridges (~42%). | nih.gov |
The performance of this compound is also critically dependent on imaging conditions. The induction of chromosome segregation defects is not only dependent on concentration and incubation time but also on light exposure. nih.gov Although this compound is excited by far-red light, which is generally less phototoxic than the UV light needed for conventional Hoechst dyes, studies indicate that it can still induce DNA damage responses. researchgate.netnih.govresearchgate.net In some cell lines, evidence of DNA damage (e.g., induction of γH2AX foci) and G2 cell cycle arrest has been observed at sub-micromolar concentrations, even in the absence of fluorescence imaging. nih.govresearchgate.net This suggests a component of chemical toxicity related to the dye's interaction with DNA, independent of phototoxicity. nih.gov
Despite these potential artifacts, the favorable photophysical properties of this compound make it compatible with advanced imaging techniques. Its far-red emission is well-suited for super-resolution microscopy, such as stimulated emission depletion (STED) microscopy, allowing for the visualization of chromatin structures with high resolution in living cells. mdpi.comnih.gov The probe has been successfully used for long-term tracking of cell migration and proliferation over periods of 24 to 72 hours, with some studies reporting no significant impact on cell motility or proliferation rates under specific, optimized conditions. researchgate.netnih.gov This highlights the critical importance of careful titration of dye concentration and light dosage to minimize perturbations while achieving a sufficient signal-to-noise ratio for the desired application.
Complementary Approaches for Chromatin Visualization in Live Cells
While this compound offers a convenient method for bulk chromatin visualization, a variety of complementary approaches exist, each with distinct advantages and limitations. These methods can be broadly categorized into other small molecule dyes and genetically encoded probes.
Among small molecule DNA stains, the conventional Hoechst dyes (e.g., Hoechst 33342) remain widely used. nih.govthermofisher.com They are cell-permeable and provide a bright blue fluorescence signal upon binding to the minor groove of DNA. mdpi.comnih.gov However, their primary drawback is the requirement for UV or blue light excitation, which can induce phototoxicity and cell damage, making them less suitable for long-term live-cell imaging compared to far-red probes like this compound. nih.govnih.gov Other far-red DNA dyes such as DRAQ5 and SYTO Red are also available. researchgate.netnih.gov DRAQ5, an anthraquinone (B42736) intercalator, does not require UV excitation but has been reported to be toxic at concentrations typically used for live imaging. nih.govnih.gov
Genetically encoded probes represent a powerful alternative to synthetic dyes, circumventing issues of variable dye uptake and efflux. The most common method for bulk chromatin labeling is the stable expression of histone proteins, typically Histone H2B, fused to a fluorescent protein (FP) such as GFP or mCherry. nih.govresearchgate.net This approach provides a non-invasive way to label the entire chromatin volume and is particularly well-suited for long-term studies that track chromatin dynamics across multiple cell divisions and during developmental processes. nih.gov Unlike transient dyes, the signal from histone-FP fusions is replenished by cellular synthesis, ensuring stable labeling over extended periods.
For visualizing specific chromatin loci rather than bulk DNA, several advanced, genetically encoded systems have been developed. These techniques allow researchers to track the position and movement of individual genes or other genomic elements in real-time.
Fluorescent Repressor-Operator Systems (FROS): This method involves integrating an array of bacterial operator sequences (e.g., LacO or TetO) into a specific genomic locus. A corresponding repressor protein (LacI or TetR) fused to a fluorescent protein is then expressed in the cells, binding to the operator array and creating a bright, visible spot. nih.gov
ParB-INT Systems (ANCHOR): Based on a bacterial plasmid segregation system, this approach uses a specific DNA sequence (INT) that is recognized by the ParB protein. When ParB fused to an FP is expressed, it binds to the integrated INT sequence and spreads to adjacent chromatin, amplifying the signal. nih.gov
CRISPR/dCas9 Systems: This versatile technique utilizes a catalytically inactive "dead" Cas9 (dCas9) protein fused to an FP. The dCas9-FP complex is guided to a specific genomic target by a single-guide RNA (sgRNA), allowing for programmable labeling of virtually any sequence in the genome. nih.govbmbreports.org This method avoids the need for permanent genomic integration of foreign operator sequences.
These targeted labeling methods provide a complementary layer of information to the global chromatin view offered by dyes like this compound, enabling detailed studies of genome organization and dynamics. nih.govbmbreports.org
| Approach | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Hoechst 33342 | Small molecule, minor groove-binding DNA dye. | Bright signal, simple to use, no genetic modification needed. | Requires UV/blue light excitation (phototoxic), potential for cytotoxicity. | nih.govnih.gov |
| DRAQ5 | Small molecule, DNA intercalating dye. | Far-red excitation/emission, simple to use. | Can be toxic at imaging concentrations. | nih.govnih.gov |
| Histone-FP Fusions (e.g., H2B-GFP) | Genetically encoded fluorescent protein fused to a histone. | Low toxicity, stable signal for long-term imaging, labels entire chromatin. | Requires genetic modification (transfection/transduction), potential for overexpression artifacts. | nih.govresearchgate.net |
| CRISPR/dCas9-FP | Genetically encoded dCas9-FP guided by sgRNA to a specific DNA locus. | Highly specific and programmable targeting, no genomic integration of arrays needed. | Requires delivery of both dCas9-FP and sgRNA, potential for off-target binding. | nih.govbmbreports.org |
Table of Mentioned Compounds
Future Directions and Emerging Research Perspectives for Sir Hoechst
Development of Next-Generation SiR-Hoechst Probes with Enhanced Research Utility
The ongoing development of this compound and its derivatives is focused on enhancing key photophysical properties to broaden their application in advanced microscopy. Research efforts are geared towards creating probes with superior brightness, increased photostability, and diverse spectral characteristics.
A significant advancement involves the substitution of N,N-dimethylamino groups with four-membered azetidine (B1206935) rings in the rhodamine scaffold. This modification has been shown to double the quantum efficiency and improve the photon yield of the resulting dyes, enhancing their performance in applications ranging from single-molecule measurements to super-resolution imaging. biorxiv.org
Further modifications to the core SiR structure have yielded derivatives with shifted excitation and emission spectra. For instance, Carboxy-SiR-700, with excitation and emission maxima around 690 nm and 715 nm respectively, enables dual-color STED microscopy in conjunction with the original carboxy-SiR. p-inst.com Another derivative, HMSiR, which incorporates a 2'-hydroxymethyl group, was developed for spontaneous blinking, making it ideal for live-cell single-molecule localization microscopy (SMLM). p-inst.com
Detailed structure-performance studies have revealed that even subtle changes, such as the attachment point of the dye to the Hoechst moiety, can dramatically affect the probe's properties. pnas.org It has been demonstrated that 5'-regioisomers of carboxyrhodamine-Hoechst conjugates provide up to 10-fold brighter nuclear staining compared to their 6'-regioisomer counterparts, likely due to a different binding orientation on the DNA. pnas.orgresearchgate.net These brighter probes have enabled the acquisition of exceptionally high-quality stimulated emission depletion (STED) nanoscopy images. pnas.org Additionally, strategies to reduce phototoxicity, such as conjugation with cyclooctatetraene (B1213319) (COT), are being explored to create "gentle" rhodamine probes that minimize DNA damage during live-cell imaging. researchgate.netbiorxiv.org
These next-generation probes offer researchers a more robust and versatile toolkit for visualizing chromatin with greater clarity and for longer durations, pushing the boundaries of what can be observed in living cells.
Integration with Advanced Computational Microscopy and AI-Driven Image Analysis in Chromatin Research
The compatibility of this compound with super-resolution microscopy techniques like STED, structured illumination microscopy (SIM), and SMLM has been a significant driver of its adoption in chromatin research. researchgate.netmdpi.commdpi.com These methods generate vast and complex datasets that necessitate advanced computational and, increasingly, artificial intelligence (AI)-driven analysis to extract meaningful biological information.
In another application, a KNIME workflow incorporating machine learning tools was developed for the automated analysis of nucleolar-nucleoplasmic protein shuttling. oup.com This platform uses this compound to segment nuclei, enabling high-content screening and quantitative analysis of protein dynamics in response to cellular stress. oup.com Such automated pipelines significantly increase the throughput and objectivity of image analysis.
Furthermore, machine learning algorithms like DECODE are being developed to improve the speed and precision of single-molecule localization microscopy by accurately detecting and localizing fluorophores even at high densities. machinelearningforscience.de As these computational tools become more sophisticated, their synergy with advanced probes like this compound will enable researchers to quantitatively analyze chromatin dynamics, map the 3D organization of the genome, and understand its relationship to gene function with unprecedented detail and scale. rupress.orgnih.gov
Exploration of this compound in Novel Biological Systems and Emerging Research Models
The utility of this compound is expanding beyond traditional 2D cell cultures into more complex and physiologically relevant systems. Its cell-permeability and low toxicity make it an excellent tool for studying nuclear and chromosome dynamics in a variety of novel biological contexts.
Researchers are increasingly using this compound in 3D cell culture models, such as organoids and spheroids, which more accurately mimic the in-vivo environment. For example, SiR-based probes have been successfully used for live imaging of human BT474 spheroids and mammary gland organoids. biorxiv.org This allows for the study of cellular organization and processes within a three-dimensional tissue-like structure.
The probe's applicability extends to whole organisms and tissues. It has been used to stain DNA in fixed mouse colon and skin sections for multi-photon microscopy, providing deep-tissue imaging capabilities. p-inst.com Live imaging applications in whole organisms have also been demonstrated, with SiR-actin probes, which share the same core fluorophore, being used to visualize the cytoskeleton in whole chick embryo cultures. lubio.ch
The compatibility of this compound with various cell types, including HeLa, U2OS, RPE-1, and DLD-1 human cell lines, has been well-documented. life-science-alliance.orgnih.gov Its use has also been demonstrated in challenging systems like intact nucleated chicken erythrocytes, where two-color STED microscopy with highly efficient Hoechst-conjugate probes allowed for the visualization of DNA and tubulin structures despite the high absorbance from hemoglobin. pnas.org The ability to visualize chromatin in these diverse and complex models opens up new avenues for investigating development, disease, and tissue homeostasis in a more holistic manner. sciencedaily.com
Addressing Unresolved Questions Regarding Probe-Chromatin Interactions and Long-Term Cellular Consequences in Research
Despite its advantages over previous generations of DNA dyes, a critical area of ongoing research involves understanding the potential perturbations caused by this compound binding to chromatin and its long-term effects on cell health and behavior. life-science-alliance.org While initially reported as having minimal toxicity, subsequent studies have called for more caution. researchgate.net
Research has revealed that this compound can induce a DNA damage response, characterized by the formation of γH2AX foci, and can lead to a G2 phase cell cycle arrest at concentrations previously considered safe. researchgate.net Furthermore, comprehensive live-cell imaging studies have shown that the probe can have dose-, time-, and light-dependent effects on chromosome segregation. life-science-alliance.orgnih.gov Specifically, this compound has been shown to induce non-centromeric chromosome entanglement, which leads to severe anaphase bridges and subsequent DNA damage that can be passed on to daughter cells, compromising genomic integrity. life-science-alliance.org These findings highlight the importance of using the lowest possible probe concentrations and light exposure to minimize artifacts, particularly when studying mitosis or DNA damage-related processes. researchgate.netlife-science-alliance.org
On another front, researchers are leveraging the probe's interaction with chromatin to develop new analytical methods. It has been shown that the fluorescence lifetime of SiR-DNA (this compound) is sensitive to its molecular microenvironment and can be used as a quantitative measure of chromatin compaction. biorxiv.org This technique, which works in both live and fixed cells without genetic modification, can distinguish between compacted and decompacted chromatin states, offering a powerful tool to study cell differentiation and identity. biorxiv.org Unraveling the precise mechanisms of probe-DNA interactions and their cellular consequences remains a key objective to ensure the accurate interpretation of data and to refine imaging protocols for minimally invasive, long-term observation of chromatin dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
